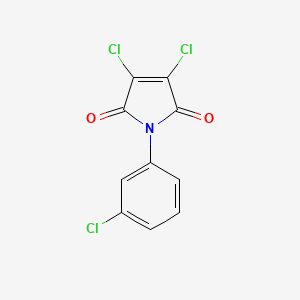

3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Description

3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring substituted with chlorine atoms and a chlorophenyl group

Properties

IUPAC Name |

3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRJZOHJBHQUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352562 | |

| Record name | 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34281-49-7 | |

| Record name | 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorophenylhydrazine with maleic anhydride in the presence of a chlorinating agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and chlorination to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Industrial methods also emphasize the importance of safety measures due to the handling of chlorinating agents and organic solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorinated positions (C3 and C4) on the pyrrole ring are susceptible to nucleophilic substitution due to electron withdrawal by adjacent carbonyl groups.

Key Examples:

-

Mechanism: Amines attack the electrophilic chlorine-bearing carbons, displacing chloride ions via a two-step addition-elimination process .

-

Spectral Confirmation: Successful substitutions are validated by IR (loss of C–Cl stretch at ~750 cm⁻¹) and NMR (new amine proton signals at δ 2.60–7.98 ppm) .

Condensation with Carbonyl Compounds

The dione moiety participates in condensation reactions, forming chalcone-like derivatives.

Representative Reaction:

text3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione + Aldehyde → (E)-3,4-Dichloro-1-(4-(3-arylacryloyl)phenyl) derivatives

Conditions:

-

Sodium hydroxide (60%), ethanol, ice bath → room temperature .

-

Typical yields: 83–89% for aryl aldehydes (e.g., 4-nitrophenyl, 4-chlorophenyl) .

Key Data:

-

FT-IR: 1655–1725 cm⁻¹ (C=O stretches of chalcone and

Scientific Research Applications

Biological Applications

The compound has garnered attention for its potential biological activities, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have focused on the synthesis of imide derivatives based on 3,4-dichloro-1H-pyrrole. These derivatives have shown promising anticancer properties in vitro. For instance:

- Chalcone Derivatives : A series of chalcone derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the chlorophenyl group could enhance biological activity .

Microbial Activity

In addition to anticancer properties, 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione has been evaluated for antimicrobial activity:

- Microbial Screening : Some derivatives have been tested against bacterial strains, showing effective inhibition of growth, which suggests potential applications in developing new antimicrobial agents .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science:

Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance their electrical conductivity. This property is particularly useful for developing organic electronic devices such as:

- Organic Light Emitting Diodes (OLEDs)

- Organic Photovoltaics (OPVs)

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism by which 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

- 3,4-Dichlorophenyl isocyanate

- 3,4-Dichlorophenylhydrazine

- 3,4-Dichloropyrrole

Comparison: Compared to these similar compounds, 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring and the presence of a chlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Biological Activity

3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their mechanisms of action and therapeutic potential.

Chemical Structure and Synthesis

The compound this compound (C16H14Cl3N) features a pyrrole ring with two chlorine substituents and a chlorophenyl group. The synthesis typically involves the reaction of dichloromaleic anhydride with an appropriate aniline derivative under controlled conditions. Recent studies have shown that using microwave-assisted synthesis can enhance yield and reduce reaction time significantly, achieving yields up to 70% in less than 20 minutes .

Anticancer Properties

The biological activity of this compound has been primarily investigated through its derivatives. For instance, derivatives synthesized from this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study found that derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione exhibited potent inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620, with GI50 values ranging from to M .

The mechanism by which these compounds exert their biological effects appears to involve interaction with key proteins involved in cell signaling pathways. Specifically, studies have shown that these compounds can bind to the ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), leading to inhibition of their activity . This interaction is crucial for their antitumor effects as it disrupts signaling pathways that promote tumor growth and metastasis.

Case Studies and Experimental Data

A series of experiments have validated the biological activity of these compounds:

- In Vitro Studies : Several derivatives showed significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The MTT assay results indicated that these compounds were more effective than the standard chemotherapy drug doxorubicin .

- In Vivo Studies : In animal models of chemically induced colon cancer, specific derivatives demonstrated the ability to inhibit tumor growth significantly .

- Molecular Docking Studies : Computational analyses revealed that the binding affinities of these compounds for EGFR and VEGFR2 were higher than those for adenosine triphosphate (ATP), suggesting a competitive inhibition mechanism .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for various derivatives synthesized from this compound:

| Compound Name | Cell Line Tested | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3-chloro derivative | HCT-116 | EGFR/VEGFR2 inhibition | |

| 4-Amino derivative | SW-620 | EGFR/VEGFR2 inhibition | |

| Chalcone imide derivative | HepG-2 | Not specified | Antiproliferative effect |

| Chalcone imide derivative | MCF-7 | Not specified | Antiproliferative effect |

Q & A

Q. What synthetic routes are recommended for the preparation of 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A general approach involves:

- Reacting substituted pyrrole precursors with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux in anhydrous solvents like DMF or THF.

- Optimizing stoichiometry and temperature (e.g., 75–80°C for 2 hours) to enhance yield, as demonstrated in analogous pyrrole-dione syntheses .

- Purification via crystallization (e.g., using dioxane/water mixtures) to isolate high-purity crystals. Key parameters to optimize include solvent polarity, reaction time, and catalyst selection (e.g., triethylamine for deprotonation) .

Q. What spectroscopic and crystallographic methods are critical for validating the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns and aromatic proton environments. For example, deshielded protons near electron-withdrawing chlorine groups appear at δ 7.0–8.0 ppm.

- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and dihedral angles (e.g., Cl-C bond distances ~1.73 Å, typical for aromatic chlorides) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic patterns consistent with chlorine atoms.

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays involving this compound (e.g., antifungal vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis: Use IC₅₀/EC₅₀ curves to distinguish between therapeutic and toxic effects. For example, fluoroimide analogs (structurally related diones) exhibit antifungal activity at low concentrations but cytotoxicity at higher doses .

- Mechanistic Profiling: Compare transcriptomic or proteomic profiles in target vs. non-target cells to identify off-target pathways.

- Control Experiments: Include structurally similar but inactive analogs (e.g., non-chlorinated pyrroles) to isolate chlorine-dependent effects .

Q. What strategies are effective for modifying the compound’s substituents to enhance its bioactivity while maintaining stability?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Replace the 3-chlorophenyl group with electron-deficient aryl groups (e.g., 4-fluorophenyl) to modulate electron density and binding affinity .

- Computational Modeling: Use DFT calculations to predict substituent effects on HOMO-LUMO gaps and redox potentials, which correlate with reactivity in biological systems.

- Stability Testing: Assess hydrolytic stability under physiological pH (e.g., PBS buffer at 37°C) and monitor degradation via HPLC .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for pyrrole-dione derivatives?

Methodological Answer:

- Single-Crystal Analysis: Compare bond angles and torsion angles of intermediates (e.g., dihedral angles between pyrrole and aryl rings) to confirm or refute proposed transition states .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps in cyclization or chlorination reactions.

- In Situ Spectroscopy: Monitor reactions via FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolates or chlorinated radicals) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Solubility Profiling: Conduct systematic solubility tests in solvents of varying polarity (e.g., logP values). For example, related pyrrole-diones show higher solubility in DMF (logP = -1.1) than in hexane (logP = 3.5) due to dipole-dipole interactions .

- Temperature Dependence: Measure solubility at 25°C vs. 60°C to identify entropy-driven dissolution behavior.

- Co-solvent Systems: Test binary solvent mixtures (e.g., ethanol/water) to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.